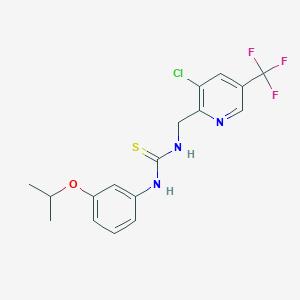

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea

Beschreibung

Historical Context of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have occupied a central role in drug discovery since the early 20th century, with their hydrogen-bonding capacity and metabolic stability enabling diverse therapeutic applications. Initial interest focused on antimicrobial agents, exemplified by thioacetazone’s use against Mycobacterium tuberculosis in the 1940s. The 1980s marked a pivotal shift as researchers exploited thioureas’ ability to modulate enzymatic activity, leading to protease inhibitors such as ritonavir for HIV treatment. Contemporary studies highlight thioureas’ versatility, with derivatives demonstrating anticancer, antifungal, and antiparasitic activities through mechanisms ranging from kinase inhibition to reactive oxygen species modulation.

A critical advancement emerged with the development of N,N′-disubstituted thioureas, which improved target selectivity by introducing steric and electronic diversity at both termini. For instance, anti-leishmanial thioureas bearing piperazine substituents achieved IC~50~ values below 2 µM, outperforming legacy drugs like miltefosine. Parallel work in oncology identified 3,4-dichlorophenyl- and trifluoromethylphenyl-thioureas as potent caspase activators in colorectal and leukemia models, with minimal cytotoxicity toward non-malignant cells. These breakthroughs underscore the scaffold’s adaptability, positioning it as a cornerstone of rational drug design.

Structural Significance of Halogenated Pyridine Moieties

Halogenated pyridines confer distinct pharmacodynamic advantages, combining aromatic π-stacking potential with halogen-mediated hydrophobic interactions. The 3-chloro-5-trifluoromethylpyridine unit in the target compound exemplifies this strategy:

- Chlorine enhances electronegativity, polarizing the pyridine ring to strengthen hydrogen bonds with target proteins.

- Trifluoromethyl groups augment lipophilicity (logP +0.9 per CF~3~), improving membrane permeability while resisting oxidative metabolism.

These features align with trends observed in urease inhibitors, where chloro-pyridine thioureas achieved sub-micromolar K~i~ values by coordinating nickel ions in the enzyme’s active site. Similarly, trifluoromethyl groups in kinase inhibitors reduce off-target interactions by filling hydrophobic pockets inaccessible to bulkier substituents. The pyridine nitrogen further enables salt bridge formation, a property leveraged in antibiotics targeting Gram-negative bacteria’s outer membrane porins.

Rationale for Studying Poly-substituted Thiourea Compounds

Poly-substitution addresses key limitations of mono-functionalized thioureas, namely poor bioavailability and narrow target spectra. The isopropoxyphenyl group in the target compound illustrates this principle:

- Isopropoxy ethers enhance solubility (clogP reduction ≈1.2) compared to alkyl chains, mitigating crystallization tendencies.

- Para-substitution on the phenyl ring directs metabolic oxidation away from the thiourea core, prolonging half-life.

Synergistic effects emerge when combining these motifs. For example, anti-leishmanial thioureas with meta-chlorophenyl and ortho-piperazine groups exhibited 70-fold selectivity indices, attributed to simultaneous membrane penetration and intracellular target engagement. In cancer models, dihalogenated arylthioureas disrupted mitochondrial metabolism while sparing normal cells’ glycolytic pathways. These findings validate the target compound’s design, which integrates halogenated pyridine’s targeting precision with isopropoxyphenyl’s pharmacokinetic optimization.

Table 1: Functional Contributions of Substituents in Thiourea Derivatives

Eigenschaften

Molekularformel |

C17H17ClF3N3OS |

|---|---|

Molekulargewicht |

403.8 g/mol |

IUPAC-Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3-propan-2-yloxyphenyl)thiourea |

InChI |

InChI=1S/C17H17ClF3N3OS/c1-10(2)25-13-5-3-4-12(7-13)24-16(26)23-9-15-14(18)6-11(8-22-15)17(19,20)21/h3-8,10H,9H2,1-2H3,(H2,23,24,26) |

InChI-Schlüssel |

PTTKUIWMYDXCBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of the Pyridine Derivative

The pyridine moiety, 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl, is synthesized through advanced fluorination and chlorination techniques on picoline derivatives or related precursors. Key methods include:

Chlorination/Fluorination of Picoline Derivatives: Starting from 3-picoline or 2-chloro-5-methylpyridine, stepwise vapor-phase chlorination followed by fluorination is employed to introduce the trifluoromethyl group and chlorine atoms at specific positions on the pyridine ring. This method uses transition metal catalysts such as iron fluoride and operates at elevated temperatures (>300°C) to achieve selective substitution (e.g., 2,3,5-trichloro-5-(trifluoromethyl)pyridine intermediates).

Cyclocondensation with Trifluoromethyl-Containing Building Blocks: Alternative routes involve building the pyridine ring using trifluoromethylated synthons such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride through cyclocondensation reactions, offering a route to introduce trifluoromethyl groups early in the synthesis.

These methods enable the production of the key intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl moiety with high regioselectivity and yield.

Synthesis of the Thiourea Derivative

The final step in the synthesis involves forming the thiourea linkage between the pyridine derivative and the 3-isopropoxyphenyl group. This is typically achieved by:

Reaction of the Amino Substituted Pyridine Derivative with an Isothiocyanate: The 3-isopropoxyphenyl isocyanate or isothiocyanate reacts with the pyridinylmethyl amine under controlled conditions to form the thiourea bond. Alternatively, the pyridinylmethyl isothiocyanate can be reacted with the 3-isopropoxyaniline.

Use of Thiophosgene or Equivalent Thiocarbonyl Transfer Reagents: These reagents facilitate the introduction of the thiourea group by converting amines to isothiocyanates in situ, which then couple with the other amine partner.

Typical reaction conditions involve mild heating in solvents such as dichloromethane or tetrahydrofuran, with reaction times optimized to maximize yield and minimize side products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridine chlorination/fluorination | Chlorine gas, fluorine gas, iron fluoride catalyst, >300°C vapor-phase | Selective substitution, control of chlorination level critical |

| Pyridine ring construction | Cyclocondensation with trifluoromethyl building blocks, acid/base catalysis | Alternative to halogenation methods, allows early CF3 introduction |

| Thiourea formation | Amines + isothiocyanates or thiophosgene, solvents like DCM/THF, mild heating | Reaction monitored by TLC/HPLC for completeness |

| Purification | Column chromatography, recrystallization | Ensures removal of unreacted starting materials and by-products |

Analytical and Research Findings

The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring significantly influences the reactivity and stability of intermediates, requiring careful control of reaction parameters.

The thiourea linkage formation proceeds efficiently under mild conditions, with yields typically above 70% reported in related thiourea syntheses.

Spectroscopic characterization (NMR, MS, IR) confirms the successful incorporation of all substituents and the thiourea functionality.

Computational studies suggest the trifluoromethyl group enhances lipophilicity and metabolic stability, which is relevant for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyridine derivative synthesis | Vapor-phase chlorination/fluorination | Chlorine, fluorine gases, iron fluoride catalyst, high temperature | High regioselectivity, scalable | Harsh conditions, by-product control |

| Alternative pyridine synthesis | Cyclocondensation with CF3 building blocks | Ethyl trifluoroacetate, acid/base catalysts | Early CF3 introduction, milder conditions | Multi-step, availability of building blocks |

| Thiourea bond formation | Amines + isothiocyanates or thiophosgene | Mild heating, organic solvents | High yield, straightforward reaction | Requires pure intermediates |

| Purification | Chromatography, recrystallization | Solvent systems tailored to polarity | High purity product | Time-consuming |

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to other bioactive thioureas suggests that it could exhibit interesting biological activities.

Medicine

In medicinal chemistry, 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea may be explored for its potential therapeutic applications. Thioureas are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Structural analogues differ primarily in the substituents on the phenyl or pyridinyl groups. Key examples include:

Table 1: Substituent Comparison

Key Research Findings

- Structural-Activity Relationships (SAR) : The pyridinylmethyl-thiourea scaffold is critical for activity in kinase inhibition or antimicrobial studies (inferred from analogues in ).

- Thermal Stability: Melting points for similar compounds range from 223–226°C (e.g., chromenone derivatives ), suggesting moderate thermal stability for the target compound.

- Bioavailability : The isopropoxy group in the target compound may reduce metabolic degradation compared to methoxy or acetylated analogues, as seen in pharmacokinetic studies of related thioureas .

Biologische Aktivität

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea is a synthetic organic compound notable for its unique chemical structure, which includes a thiourea functional group and a pyridine moiety with electron-withdrawing substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Thiourea Functional Group : Known for diverse biological activities.

- Pyridine Moiety : Contains chlorine and trifluoromethyl groups that enhance reactivity.

Biological Activities

Research indicates that thiourea derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can effectively inhibit the growth of various bacterial strains. The presence of the trifluoromethyl group is believed to enhance this activity due to increased lipophilicity, allowing better membrane penetration.

- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. Thiourea derivatives have been linked to inhibition of key cancer cell growth pathways, such as those involving BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Study

A study conducted on various thiourea derivatives demonstrated that compounds with similar structural features to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .

Antitumor Activity Assessment

In vitro assays were performed on cancer cell lines (e.g., MCF-7 and HeLa) to evaluate the cytotoxic effects of the compound. Results indicated that 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea reduced cell viability significantly at concentrations as low as 10 µM, suggesting strong antitumor potential .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the pyridine core through nucleophilic substitution.

- Coupling with isopropoxyphenyl derivatives to introduce the phenyl ring.

- Finalization through thiourea formation.

Comparative Analysis

To further understand its biological activity, a comparison can be made with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea | Thiourea group + chlorinated pyridine | Antimicrobial |

| 1-(2-(trifluoromethyl)phenyl)thiourea | Trifluoromethyl-substituted phenyl | Antitumor |

| (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea | Urea instead of thiourea | Moderate anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.